2-(Cyclobutylmethoxy)-5-iodobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-5-iodobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJCKCZQPQSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclobutylmethoxy 5 Iodobenzonitrile
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-(Cyclobutylmethoxy)-5-iodobenzonitrile allows for the logical deconstruction of the molecule into simpler, commercially available or readily synthesizable precursors. This process helps in identifying key bond formations and strategic considerations for an efficient synthesis.
Disconnection Strategies Involving Benzylic Ether Formation
The most logical disconnection point in the target molecule is the ether linkage, as its formation is a well-established and versatile reaction in organic synthesis. The carbon-oxygen bond of the ether can be disconnected to yield two primary synthons: a substituted phenolic precursor and a cyclobutylmethyl electrophile.
This disconnection corresponds to the Williamson ether synthesis, a robust method for preparing ethers from an alkoxide and an alkyl halide. francis-press.comfrancis-press.commasterorganicchemistry.com In this case, the retrosynthetic analysis suggests the reaction between 5-iodo-2-hydroxybenzonitrile (as the phenoxide) and a cyclobutylmethyl halide, such as (bromomethyl)cyclobutane (B93029). The phenolic proton is acidic and can be readily removed by a suitable base to generate the nucleophilic phenoxide. youtube.com
Strategic Introduction of the Nitrile and Iodide Moieties
The strategic placement of the nitrile (-CN) and iodide (-I) groups on the aromatic ring is crucial. These functional groups can be introduced at various stages of the synthesis.
One strategy involves starting with a pre-functionalized aromatic ring, such as 2-hydroxy-5-iodobenzonitrile. This approach simplifies the final steps to just the etherification.
Alternatively, the iodide and nitrile groups can be introduced onto a benzonitrile (B105546) or phenol (B47542) core that already possesses the cyclobutylmethoxy side chain. For instance, 2-(cyclobutylmethoxy)benzonitrile could be subjected to electrophilic iodination. Iodine is the least reactive of the halogens, so direct iodination often requires an activating agent or an oxidative method. researchgate.net Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst can be effective for the iodination of activated aromatic rings. organic-chemistry.org
Another approach involves the Sandmeyer reaction, which can be used to introduce either the iodide or the nitrile group. organic-chemistry.orgnih.gov For example, an amino group at the 5-position of 2-(cyclobutylmethoxy)aniline (B15095138) could be converted to a diazonium salt and subsequently displaced by iodide or cyanide. This offers a versatile route for introducing these functionalities late in the synthesis.
Synthesis of Key Precursors
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Preparation of 5-Iodo-2-hydroxybenzonitrile or Related Iodinated Phenols
5-Iodo-2-hydroxybenzonitrile is a key intermediate. While its direct synthesis is not extensively documented in readily available literature, it can be prepared from related, more common starting materials. One plausible route involves the diazotization of 5-amino-2-hydroxybenzonitrile, followed by a Sandmeyer-type reaction with potassium iodide.
Alternatively, one could start with a more accessible iodinated phenol. For example, 4-iodophenol (B32979) can be synthesized from p-aminophenol through diazotization and subsequent reaction with potassium iodide. google.com The hydroxyl group of 4-iodophenol could then be used to direct the introduction of the nitrile group at the ortho position, although this can be a challenging transformation. A more common approach is the formylation of the phenol followed by conversion of the aldehyde to a nitrile. A method for preparing 2-hydroxybenzonitrile (B42573) involves the reaction of salicylaldehyde (B1680747) with hydroxylamine (B1172632) to form an oxime, which is then dehydrated. google.com A similar sequence starting from 5-iodosalicylaldehyde would yield the desired 5-iodo-2-hydroxybenzonitrile.
| Precursor | Starting Material | Key Reagents |
| 5-Iodo-2-hydroxybenzonitrile | 5-Aminosalicylaldehyde | 1. NaNO₂, HCl; 2. KI |
| 4-Iodophenol | p-Aminophenol | 1. NaNO₂, H₂SO₄; 2. KI |
| 2-Hydroxybenzonitrile | Salicylaldehyde | Hydroxylamine, Dehydrating agent |
Synthesis of Cyclobutanemethanol (B45166)
Cyclobutanemethanol is the source of the cyclobutylmethoxy group. It can be prepared through the reduction of cyclobutanecarboxylic acid or its esters. Commercially available cyclobutanecarboxylic acid can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Direct Synthetic Routes to this compound
The most direct and convergent synthetic route to the target compound involves the Williamson ether synthesis, starting from the pre-functionalized precursors.
This reaction would typically be carried out by first treating 5-iodo-2-hydroxybenzonitrile with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). This generates the corresponding sodium or potassium phenoxide in situ. Subsequent addition of an electrophilic cyclobutylmethyl species, such as (bromomethyl)cyclobutane or cyclobutylmethyl tosylate, leads to the formation of the desired ether via an Sₙ2 reaction.
The required (bromomethyl)cyclobutane can be synthesized from cyclobutanemethanol. A common method involves reaction with phosphorus tribromide (PBr₃) or using the Appel reaction conditions (triphenylphosphine and carbon tetrabromide). A documented synthesis of (bromomethyl)cyclobutane from cyclobutanemethanol uses triphenylphosphite and bromine in DMF, affording the product in good yield. chemicalbook.comgoogle.com
Alternatively, cyclobutanemethanol can be converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. youtube.comyoutube.comyoutube.com This tosylate is an excellent leaving group and can be readily displaced by the phenoxide of 5-iodo-2-hydroxybenzonitrile.
| Reaction | Reactant 1 | Reactant 2 | Key Reagents/Solvent |
| Williamson Ether Synthesis | 5-Iodo-2-hydroxybenzonitrile | (Bromomethyl)cyclobutane | K₂CO₃, DMF |
| Williamson Ether Synthesis | 5-Iodo-2-hydroxybenzonitrile | Cyclobutylmethyl tosylate | NaH, THF |
| Tosylation | Cyclobutanemethanol | p-Toluenesulfonyl chloride | Pyridine |
| Bromination | Cyclobutanemethanol | Triphenylphosphite, Bromine | DMF |
Etherification Reactions (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)
A key step in the synthesis is the formation of the cyclobutylmethoxy ether linkage. This is typically achieved by coupling a phenolic precursor with a cyclobutylmethyl electrophile or by activating the corresponding alcohol.
The Williamson Ether Synthesis stands as a classic and versatile method for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves the S_N2 displacement of a halide by an alkoxide. masterorganicchemistry.com In a common pathway to the target molecule, 2-hydroxy-5-iodobenzonitrile is used as the phenolic starting material. The phenolic proton is first abstracted by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide. masterorganicchemistry.com This intermediate then reacts with an appropriate cyclobutylmethyl halide, such as (bromomethyl)cyclobutane or (iodomethyl)cyclobutane, to yield the desired ether. wikipedia.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the S_N2 mechanism. As the reaction involves a primary alkyl halide, it generally proceeds efficiently with minimal competing elimination reactions. masterorganicchemistry.comyoutube.com
Another powerful method for this etherification is the Mitsunobu Reaction . nih.govorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether under mild, dehydrative conditions. nih.gov For the synthesis of this compound, this would involve reacting 2-hydroxy-5-iodobenzonitrile with cyclobutylmethanol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate activate the cyclobutylmethanol, facilitating its nucleophilic attack by the phenol. A significant feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral cyclobutylmethanol. organic-chemistry.org
| Reaction | Key Reagents | Typical Conditions | Mechanism |
| Williamson Ether Synthesis | Phenol, Alkyl Halide, Strong Base (e.g., NaH) | Polar Aprotic Solvent (e.g., DMF) | S_N2 |
| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD or DIAD | Anhydrous THF or Toluene, 0°C to RT | Redox Condensation |
Regioselective Iodination Protocols
The introduction of the iodine atom at the 5-position of the benzonitrile ring must be controlled to prevent the formation of other isomers. This can be achieved either by starting with a pre-iodinated precursor, such as 2-hydroxy-5-iodobenzonitrile, or by performing a regioselective iodination on the 2-(cyclobutylmethoxy)benzonitrile intermediate.
If direct iodination is pursued, the directing effects of the existing substituents—the cyclobutylmethoxy group and the nitrile group—are critical. The alkoxy group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The powerful para-directing effect of the alkoxy group at position 1 would strongly favor substitution at position 5, which is para to the ether and meta to the nitrile. This confluence of directing effects makes the regioselective synthesis of the 5-iodo isomer highly feasible.
Electrophilic iodination is the most common strategy. Reagents such as N-Iodosuccinimide (NIS) are frequently used for the mild and selective iodination of activated aromatic rings. researchgate.net The reaction is often carried out in a suitable solvent like acetonitrile or dichloromethane, sometimes with an acid catalyst to enhance the electrophilicity of the iodine source.
| Reagent | Description | Application |
| N-Iodosuccinimide (NIS) | A mild source of electrophilic iodine. | Used for the regioselective iodination of electron-rich aromatic compounds. |
| Iodine Monochloride (ICl) | A highly reactive electrophilic iodinating agent. | Effective for iodinating both activated and moderately deactivated rings. |
| Iodine (I₂) / Oxidizing Agent | Uses elemental iodine in the presence of an oxidant (e.g., nitric acid, H₂O₂) to generate an electrophilic iodine species in situ. | A classic method, though it can sometimes lead to lower selectivity or over-iodination. |
Benzonitrile Formation Methodologies (e.g., Sandmeyer Reaction, Rosenmund-von Braun Reaction, Palladium-Catalyzed Cyanation)
The benzonitrile functional group can be introduced at various stages of the synthesis, most commonly by the transformation of an aniline (B41778) or a halide.
The Sandmeyer Reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a nitrile. organic-chemistry.orglscollege.ac.in In this context, the synthesis would begin with 2-(cyclobutylmethoxy)-5-iodoaniline. This aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group with a nitrile, releasing nitrogen gas. wikipedia.orgnih.gov This method is particularly effective due to the wide availability of aniline precursors.
The Rosenmund-von Braun Reaction provides a direct route to aryl nitriles from aryl halides. wikipedia.orgnumberanalytics.com This reaction involves heating an aryl halide, such as 2-(cyclobutylmethoxy)-5-iodobromobenzene, with a stoichiometric or excess amount of copper(I) cyanide. organic-chemistry.org High-boiling polar solvents like DMF, pyridine, or nitrobenzene (B124822) are typically required, and reaction temperatures can be quite high (up to 200 °C). organic-chemistry.orgchem-station.com A key consideration for this route is the relative reactivity of the aryl halides if a di-halogenated precursor is used.
Modern organic synthesis often favors Palladium-Catalyzed Cyanation as an alternative to the harsh conditions of the Rosenmund-von Braun reaction. organic-chemistry.org These cross-coupling reactions can convert aryl halides or triflates into nitriles under significantly milder conditions. organic-chemistry.org A typical protocol involves reacting the aryl halide (e.g., 2-(cyclobutylmethoxy)-5-iodobenzene) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org This method offers excellent functional group tolerance and generally provides high yields. organic-chemistry.org
| Reaction | Precursor | Key Reagents | Key Features |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl; CuCN | Versatile, proceeds via diazonium salt. wikipedia.org |
| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | High temperatures, polar solvents often required. numberanalytics.comorganic-chemistry.org |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | Mild conditions, high functional group tolerance. organic-chemistry.org |
Chemo- and Regioselectivity Considerations in Synthetic Pathways
The successful synthesis of this compound hinges on careful control of chemo- and regioselectivity. The order of the three key transformations—etherification, iodination, and cyanation—is a critical strategic decision that directly impacts selectivity.
Regioselectivity: The primary regiochemical challenge is to ensure the 1, 2, and 5 substitution pattern on the benzene (B151609) ring.
Route A: Iodination first. Starting with a commercially available, correctly substituted precursor like 2-hydroxy-5-iodobenzonitrile simplifies the regiochemical outcome. The positions of the hydroxyl, iodo, and nitrile groups are already fixed. Subsequent etherification of the hydroxyl group does not affect the substitution pattern, making this a highly convergent and regioselecitve route.
Route B: Iodination last. If one starts with 2-(cyclobutylmethoxy)benzonitrile, the subsequent iodination step must be regioselective. As discussed in section 2.3.2, the combined electronic effects of the ortho-para directing ether group and the meta-directing nitrile group strongly favor iodination at the 5-position. While this is the predicted outcome, the potential for minor formation of other isomers exists, which may necessitate purification. d-nb.info
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
In Palladium-Catalyzed Cyanation or the Rosenmund-von Braun reaction , if a dihalide precursor like 1-bromo-2-(cyclobutylmethoxy)-5-iodobenzene is used, the reaction must selectively replace one halide over the other. The relative reactivity (C-I bond is generally more reactive than C-Br in palladium catalysis) would determine the outcome.
During the Williamson Ether Synthesis , the use of a strong base like NaH must selectively deprotonate the phenol without reacting with the nitrile group. This is generally not a problem as phenols are significantly more acidic than any protons on the nitrile or alkyl portions of the molecule.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring process scalability. This involves a systematic evaluation of catalysts, solvents, and temperature.
Evaluation of Catalyst Systems and Ligand Effects
For metal-catalyzed reactions like the Sandmeyer and palladium-catalyzed cyanation, the choice of the catalyst system is paramount.
Sandmeyer Reaction: While Cu(I) salts are the classic reagents, the reactivity can be influenced by the counter-ion (e.g., CuCN, CuCl, CuBr) and the presence of additives. nih.gov
Palladium-Catalyzed Cyanation: The performance of this reaction is highly dependent on the palladium source and the supporting ligand. Different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, tBu₃P) can have a dramatic effect on reaction efficiency. The ligand influences the stability and reactivity of the catalytic species, affecting rates of oxidative addition and reductive elimination. organic-chemistry.org For instance, bulky, electron-rich phosphine ligands often promote the high catalytic activity needed for converting unreactive aryl halides. organic-chemistry.org
Strategies for Reaction Work-up and Advanced Purification
The isolation and purification of this compound from the reaction mixture is a critical step to ensure the final product meets the required standards of purity for subsequent use. The strategy employed typically involves a multi-step process beginning with an initial reaction work-up to quench the reaction and remove bulk impurities, followed by advanced purification techniques to achieve high purity. The synthesis of this compound, commonly achieved via a Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comjk-sci.com The work-up and purification procedures are designed to remove unreacted starting materials, the base catalyst, and any inorganic salts generated during the reaction.
Reaction Work-up
The initial work-up procedure is designed to separate the crude organic product from the aqueous phase and inorganic byproducts. A typical sequence involves quenching, extraction, and washing.
Quenching: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction is then carefully quenched, often by the addition of water or a dilute aqueous acid, to neutralize any remaining base and precipitate inorganic salts. wvu.edu
Extraction: The quenched reaction mixture is transferred to a separatory funnel. An appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane, is added to dissolve the desired benzonitrile product. richmond.edu The choice of solvent is crucial; it must effectively dissolve the product while being immiscible with water. The mixture is shaken to allow the transfer of the organic product from the aqueous layer to the organic layer.
Washing: The organic layer is then subjected to a series of washes to remove residual impurities.
A wash with a dilute aqueous acid (e.g., 1M HCl) can be used to remove any residual amine or basic impurities. richmond.edu
A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) neutralizes any remaining acidic components. ust.hk
A final wash with a saturated brine solution (aqueous NaCl) helps to remove the majority of the dissolved water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step. richmond.eduust.hk
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water. richmond.eduust.hk The drying agent is then removed by gravity filtration. Finally, the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. richmond.edu
Advanced Purification
The crude product obtained from the initial work-up often requires further purification to remove closely related organic impurities, such as unreacted starting materials or byproducts from side reactions. The primary methods for advanced purification of solid organic compounds are column chromatography and recrystallization.
Flash Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.
Stationary Phase: Silica gel is the most commonly used stationary phase for compounds of this polarity.
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. richmond.edu The purification process often begins with a low polarity eluent, and the polarity is gradually increased to first elute less polar impurities, followed by the desired product. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound.
Isolation: The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to afford the purified this compound.
Recrystallization: This technique purifies the compound based on differences in solubility. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, in which the compound is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent (mother liquor). google.com
Solvent Selection: The choice of solvent is critical. Alcohols like ethanol (B145695) or nonpolar solvents like heptane, or mixtures thereof, are often suitable for compounds of this type. wvu.edugoogle.com
Procedure: The solution is allowed to cool slowly to form well-defined crystals, and then often cooled further in an ice bath to maximize the yield. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. wvu.edugoogle.com
The following tables summarize the common steps and techniques used in the work-up and purification of this compound.
Table 1: Summary of Reaction Work-up Steps
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Quenching | Water or Dilute Acid | Neutralizes excess base and precipitates inorganic salts. |
| Extraction | Ethyl Acetate or Dichloromethane & Water | Separates the organic product from the aqueous phase. richmond.edu |
| Washing | Saturated aq. NaHCO₃ | Removes residual acidic impurities. ust.hk |
| Washing | Brine (Saturated aq. NaCl) | Removes bulk water from the organic layer and breaks emulsions. richmond.edu |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace water from the organic solvent. richmond.eduust.hk |
| Concentration | Rotary Evaporation | Removes the organic solvent to yield the crude product. richmond.edu |
Table 2: Advanced Purification Techniques
| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |
|---|---|---|
| Flash Column Chromatography | Stationary: Silica GelMobile: Hexane/Ethyl Acetate Gradient | Differential adsorption of compounds to the stationary phase. richmond.edu |
| Recrystallization | Ethanol, Heptane, or a mixture | Difference in solubility of the compound and impurities at varying temperatures. google.com |
Chemical Reactivity and Transformations of 2 Cyclobutylmethoxy 5 Iodobenzonitrile
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in aryl iodides is the most reactive among aryl halides in many important classes of reactions, particularly those catalyzed by transition metals. researchgate.net This high reactivity is due to the C-I bond's lower bond dissociation energy compared to its lighter halogen counterparts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. musechem.com The aryl iodide in 2-(cyclobutylmethoxy)-5-iodobenzonitrile is an excellent electrophilic partner for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. musechem.com this compound would be expected to react efficiently with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov The reactivity order for halides in Suzuki coupling is I > Br > OTf > Cl, making the iodo-substituent highly susceptible to this transformation. researchgate.netchemrxiv.org
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The aryl iodide of this compound would readily participate in this reaction, allowing for the introduction of an alkynyl substituent at the 5-position. organic-chemistry.org Reactions involving aryl iodides can often be performed under mild conditions, sometimes even at room temperature. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. rsc.org
Heck Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. byjus.comwikipedia.org The aryl iodide in the target molecule is a prime substrate for the Heck reaction. uwindsor.ca The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.orgwikipedia.org
Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. numberanalytics.comcapes.gov.br While aryl iodides have sometimes been considered challenging substrates compared to bromides due to the potential formation of unreactive iodide-bridged palladium dimers, modern catalyst systems with specialized biarylphosphine ligands have overcome this limitation. nih.govlibretexts.org These advanced systems allow for the efficient amination of aryl iodides, including substrates like this compound, with a broad range of amines. nih.gov
Below is a table illustrating typical conditions for these cross-coupling reactions with analogous aryl iodide substrates.
| Reaction | Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) Ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos) | NaOt-Bu, K₂CO₃ | Toluene, Dioxane |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Iodinated Position
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The this compound molecule has an ether group (electron-donating) and a nitrile group (electron-withdrawing). The nitrile group is meta to the iodine atom and therefore does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate that is crucial for the SNAr mechanism. wikipedia.org Consequently, direct nucleophilic displacement of the iodide by common nucleophiles under standard SNAr conditions is expected to be very difficult or not feasible.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
Metal-halogen exchange is a fundamental reaction for preparing organometallic reagents. wikipedia.org The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this transformation. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), would likely lead to a rapid and efficient iodine-lithium exchange. wikipedia.orgstackexchange.comharvard.eduresearchgate.net This reaction would generate a new organometallic intermediate, 2-(cyclobutylmethoxy)-5-lithiobenzonitrile. This lithiated species is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the 5-position. The presence of the ether oxygen might even accelerate the exchange through chelation. wikipedia.org
Reactivity of the Nitrile Functional Group
The nitrile group (–C≡N) is a versatile functional group that can undergo both hydrolysis and reduction to yield other important functionalities. libretexts.org
Hydrolysis to Carboxylic Acids and Amides
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. chemistrysteps.com
Acid-catalyzed hydrolysis of this compound with a strong acid like HCl or H₂SO₄ in water would protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. libretexts.orgcommonorganicchemistry.com This would lead to the formation of 2-(cyclobutylmethoxy)-5-iodobenzoic acid.
Base-catalyzed hydrolysis , using a strong base like NaOH or KOH, involves the direct attack of the hydroxide (B78521) ion on the electrophilic nitrile carbon. chemistrysteps.comcommonorganicchemistry.com This process would yield the corresponding carboxylate salt, which upon acidic workup, would give 2-(cyclobutylmethoxy)-5-iodobenzoic acid. google.com
Reduction to Amines and Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reagents and conditions employed. libretexts.org
Reduction to Amines: Complete reduction of the nitrile group in this compound would yield the corresponding primary amine, [2-(cyclobutylmethoxy)-5-iodophenyl]methanamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ over Raney Nickel or a palladium catalyst. brainly.inrsc.orgrsc.orgacs.orgacs.org
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde is also possible. The Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid, reduces the nitrile to an iminium salt intermediate, which is then hydrolyzed to the aldehyde. wikipedia.orgbyjus.comscienceinfo.com This method would convert this compound into 2-(cyclobutylmethoxy)-5-iodobenzaldehyde. Alternatively, reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can effectively stop the reduction at the aldehyde stage after hydrolysis of the intermediate imine. ncert.nic.inaskfilo.com
Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)
The nitrile group of this compound can participate in [2+3] dipolar cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. In this reaction, the nitrile acts as the dipolarophile, reacting with an azide (B81097), which serves as the 1,3-dipole.
This transformation is typically promoted by a catalyst, often a zinc or copper salt, to activate the nitrile group towards cycloaddition. The reaction of this compound with a suitable azide source, such as sodium azide, would yield the corresponding 5-substituted tetrazole. The general scheme for this reaction is depicted below:
Scheme 1: [2+3] Dipolar Cycloaddition of this compound with Sodium Azide
The resulting tetrazole ring is a valuable pharmacophore in medicinal chemistry, known for its ability to act as a bioisosteric replacement for a carboxylic acid group.
Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Tetrazoles, Amidines)
Beyond tetrazoles formed via cycloaddition, the nitrile functionality of this compound is a versatile precursor for other nitrogen-containing heterocyclic systems, notably amidines. The Pinner reaction provides a classic and reliable method for the synthesis of amidines from nitriles. nih.gov
The process involves the treatment of the nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form a Pinner salt (an imidate salt). This intermediate is then reacted with an amine to furnish the desired amidine. For instance, reacting this compound with ethanol (B145695) and HCl, followed by treatment with ammonia, would yield the corresponding amidine.
Scheme 2: Formation of an Amidine from this compound via the Pinner Reaction
The table below outlines the reactants and expected products for the synthesis of an amidine from this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Ethanol | HCl | 2-(Cyclobutylmethoxy)-5-iodobenzamidine |
| This compound | Methanol | HBr | 2-(Cyclobutylmethoxy)-5-iodobenzamidine |
Reactivity of the Cyclobutylmethoxy Ether Linkage and Cyclobutyl Ring
The ether linkage and the cyclobutyl ring in this compound introduce additional avenues for chemical modification.
Ether Cleavage Strategies
The ether bond in the cyclobutylmethoxy group can be cleaved under specific conditions, typically involving strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com This reaction can be useful for deprotection strategies or for the synthesis of the corresponding phenol (B47542). Common reagents for ether cleavage include strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), and Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com
The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of the primary cyclobutylmethoxy group, an Sₙ2 mechanism is expected to be dominant. masterorganicchemistry.com
Scheme 3: Ether Cleavage of this compound
The table below summarizes potential reagents for the ether cleavage and the expected products.
| Reagent | Expected Phenolic Product | Expected Cyclobutyl Product |
| HBr | 2-Hydroxy-5-iodobenzonitrile | (Bromomethyl)cyclobutane (B93029) |
| HI | 2-Hydroxy-5-iodobenzonitrile | (Iodomethyl)cyclobutane |
| BBr₃ | 2-Hydroxy-5-iodobenzonitrile | (Bromomethyl)cyclobutane |
Stereoselective Functionalization of the Cyclobutyl Ring (e.g., C-H Activation)
While specific examples for this compound are not documented, the stereoselective functionalization of cyclobutyl rings is an area of active research. C-H activation strategies, often employing transition metal catalysts, could potentially be used to introduce new functional groups onto the cyclobutyl ring in a controlled manner. Such reactions would allow for the diversification of the molecule's structure, which could be valuable in the development of new chemical entities. The specific site of functionalization would depend on the directing groups present in the molecule and the catalyst system employed.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov The functional groups present in this compound make it a potential candidate for inclusion in certain MCRs.
For example, the nitrile group could potentially participate in an Ugi or a Passerini reaction. In a hypothetical Ugi-type reaction, an aldehyde, an amine, a carboxylic acid, and the nitrile from this compound could combine to form a complex α-acylamino carboxamide derivative. The iodine atom on the benzene (B151609) ring also offers a handle for subsequent post-MCR modifications via cross-coupling reactions, further increasing molecular complexity.
Scheme 4: Hypothetical Ugi-type Multi-Component Reaction
The ability to incorporate this compound into such complex transformations highlights its potential as a versatile building block in diversity-oriented synthesis.
Derivatization Strategies and Scaffold Elaboration
Strategic Functionalization at the Iodide Position for Structural Diversity
The carbon-iodine bond in 2-(Cyclobutylmethoxy)-5-iodobenzonitrile is a prime location for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forging new aryl-aryl bonds. By reacting this compound with a variety of boronic acids or organostannanes, a wide range of aromatic and heteroaromatic systems can be appended at the 5-position. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.
Table 1: Examples of Suzuki Coupling Reactions with this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Cyclobutylmethoxy)-5-phenylbenzonitrile |
| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Cyclobutylmethoxy)-5-(pyridin-3-yl)benzonitrile |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(Cyclobutylmethoxy)-5-(thiophen-2-yl)benzonitrile |
The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as handles for further derivatization. Additionally, reactions like the Heck coupling can be employed to append various alkenes. For the attachment of saturated aliphatic and cyclic structures, Negishi and Kumada couplings, utilizing organozinc and Grignard reagents respectively, are viable strategies.
Transformations and Modifications of the Nitrile Group for Novel Scaffold Generation
The nitrile group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, opening up pathways to new classes of compounds.
Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid. This transformation is a gateway to the synthesis of a wide range of derivatives, including esters and amides, through standard condensation reactions. Partial hydrolysis can lead to the formation of the primary amide.
Table 2: Hydrolysis and Subsequent Derivatization of the Nitrile Group
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. aq. NaOH, heat; 2. H₃O⁺ | 2-(Cyclobutylmethoxy)-5-iodobenzoic acid |
| 2-(Cyclobutylmethoxy)-5-iodobenzoic acid | SOCl₂, then R₂NH | N,N-dialkyl-2-(cyclobutylmethoxy)-5-iodobenzamide |
| This compound | H₂O₂, aq. NaOH | 2-(Cyclobutylmethoxy)-5-iodobenzamide |
This table represents general synthetic transformations, as specific literature for these reactions on this compound was not found.
Reduction of the nitrile group is a direct route to the corresponding primary amine, 2-(cyclobutylmethoxy)-5-iodobenzylamine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine is a key intermediate that can be further functionalized through alkylation, acylation, or reductive amination to generate a diverse array of substituted amine analogues.
The nitrile group can participate in cycloaddition reactions or be used as a building block for the construction of various nitrogen-containing heterocycles. For instance, reaction with azides can lead to the formation of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. Other heterocycles, such as triazoles, pyrimidines, and oxadiazoles, can also be synthesized from the nitrile precursor through multi-step reaction sequences.
Elaboration and Diversification of the Cyclobutylmethoxy Moiety
The cyclobutylmethoxy moiety of this compound presents a rich canvas for chemical modification, offering avenues to modulate the compound's physicochemical properties, metabolic stability, and target engagement. Strategic derivatization of this region can lead to the discovery of analogs with improved pharmacological profiles.
Chemical Modifications of the Cyclobutyl Ring System
The cyclobutane (B1203170) ring, while seemingly simple, provides multiple opportunities for structural diversification that can significantly impact a molecule's biological activity and pharmacokinetic properties. nih.govru.nlexlibrisgroup.com Its three-dimensional, puckered structure can be exploited to orient substituents in specific vectors, thereby influencing interactions with biological targets. nih.govru.nlexlibrisgroup.com
One common strategy involves the introduction of substituents onto the cyclobutyl ring. This can be achieved through various synthetic methodologies, leading to a range of functionalized analogs. For instance, hydroxylation, alkylation, or fluorination of the ring can alter the compound's polarity, lipophilicity, and metabolic fate. Fluorine, in particular, is often introduced to block sites of metabolism or to modulate the acidity of neighboring protons.
Furthermore, the cyclobutyl ring can be replaced with other four-membered rings containing heteroatoms, such as an oxetane or an azetidine. nih.govmdpi.com These modifications can introduce hydrogen bond donors or acceptors, alter the polarity and solubility of the compound, and provide new vectors for interaction with the target. nih.gov The strained nature of these small rings can also influence the molecule's conformation and reactivity. mdpi.com
| Modification Strategy | Example Modification | Potential Impact on Properties | Rationale |
|---|---|---|---|
| Substitution | Introduction of hydroxyl, methyl, or fluoro groups | Altered polarity, lipophilicity, and metabolic stability | To improve solubility, block metabolism, or enhance binding interactions |
| Ring Size Alteration | Expansion to cyclopentyl or contraction to cyclopropyl | Modified conformational flexibility and molecular shape | To optimize fit within a binding pocket |
| Heterocyclic Replacement | Replacement with oxetane or azetidine | Introduction of H-bond donors/acceptors, altered polarity | To improve aqueous solubility and introduce new binding interactions |
Alterations and Bioisosteric Replacements of the Ether Linkage
The ether linkage in this compound is another key site for modification. While ethers are generally stable, they can be subject to metabolic cleavage. Replacing the ether with a more robust or functionally distinct linker can lead to compounds with improved pharmacokinetic properties and potentially novel biological activities.
Bioisosteric replacement is a common strategy employed in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties but may alter the molecule's physicochemical and metabolic characteristics. nih.gov For the ether linkage, several bioisosteric replacements can be considered.
One possibility is the replacement of the ether oxygen with a sulfur atom to form a thioether. This modification increases lipophilicity and can alter the bond angles and lengths of the linker. Another option is to replace the ether with an amine, forming a secondary amine linkage. This introduces a hydrogen bond donor and a basic center, which can significantly impact the compound's solubility and potential for ionic interactions.
More advanced bioisosteric replacements include the use of fluoro- or trifluoromethyl-substituted ethylamines. u-tokyo.ac.jp The introduction of fluorine can lower the basicity of the amine and increase metabolic stability. u-tokyo.ac.jp Heterocyclic rings, such as oxadiazoles or triazoles, can also serve as stable, non-classical bioisosteres for the ether linkage, offering different geometries and electronic properties. cambridgemedchemconsulting.com
| Original Linkage | Bioisosteric Replacement | Key Changes in Properties | Rationale for Replacement |
|---|---|---|---|
| Ether (-O-) | Thioether (-S-) | Increased lipophilicity, altered bond geometry | To improve metabolic stability and modify binding mode |
| Ether (-O-) | Secondary Amine (-NH-) | Introduction of H-bond donor and basic center | To enhance solubility and introduce new interactions |
| Ether (-O-) | Trifluoroethylamine (-NH-CF2CH3-) | Reduced basicity, increased metabolic stability | To improve pharmacokinetic profile |
| Ether (-O-) | Oxadiazole Ring | Rigid, planar linker with H-bond acceptors | To introduce conformational constraint and new interactions |
Conceptual Generation of Molecular Libraries for Chemical Space Exploration
Building upon the derivatization strategies for the cyclobutylmethoxy moiety and other regions of the this compound scaffold, the conceptual design of molecular libraries becomes a powerful tool for systematic chemical space exploration. nih.govnih.gov A molecular library is a collection of diverse but structurally related compounds that can be screened for biological activity.
A library based on the this compound scaffold could be designed to systematically probe the structure-activity relationships (SAR) around this core. The design of such a library would involve the selection of a diverse set of building blocks that can be readily incorporated at the key points of diversification.
For the cyclobutylmethoxy portion, a collection of substituted cyclobutylmethanols, as well as alternative cyclic alcohols (e.g., cyclopentylmethanol, oxetan-3-ylmethanol), could be utilized. Similarly, for the ether linkage, a variety of linkers could be employed, as discussed in the previous section.
The iodo-benzonitrile core also offers significant opportunities for diversification. The iodine atom is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 5-position. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.
By combining these derivatization strategies in a combinatorial fashion, a large and diverse library of compounds can be conceptually generated. Modern computational tools can aid in the design of such libraries, ensuring chemical diversity and drug-like properties. nih.gov The synthesis of these libraries can be facilitated by high-throughput and parallel synthesis techniques.
Computational and Theoretical Investigations of 2 Cyclobutylmethoxy 5 Iodobenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and various spectroscopic properties, offering a granular view of the molecule's characteristics. For 2-(cyclobutylmethoxy)-5-iodobenzonitrile, DFT calculations would elucidate the interplay between its distinct functional groups.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find the minimum energy conformation.
Based on studies of substituted benzonitriles, the geometry of the benzene (B151609) ring is expected to be largely planar. The electron-withdrawing nature of the nitrile (-CN) group and the iodine atom, along with the electron-donating character of the cyclobutylmethoxy group, would induce subtle distortions in the ring's geometry compared to unsubstituted benzene. The C-I bond, being the weakest and longest, is a critical site for potential chemical transformations. The cyclobutylmethoxy group introduces conformational flexibility, with the C-O-C bond angle and the dihedral angles around the ether linkage being key parameters.
Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value Range | Basis of Prediction |
| C-CN Bond Length | ~1.44 Å | DFT studies on benzonitrile (B105546) derivatives |
| C-I Bond Length | ~2.09 Å | DFT studies on iodobenzene derivatives |
| C-O (Aromatic) Bond Length | ~1.37 Å | DFT studies on alkoxybenzene derivatives |
| O-C (Alkyl) Bond Length | ~1.43 Å | Standard ether bond lengths |
| C-O-C Bond Angle | ~118° | DFT studies on aryl ethers |
Molecular Orbital Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, which are the most electron-rich regions. The LUMO is likely to be distributed over the benzonitrile moiety, particularly the nitrile group and the carbon atom attached to the iodine, reflecting their electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more readily involved in charge transfer interactions.
Table 2: Predicted Frontier Orbital Energies for this compound based on Analogous Compounds
| Orbital | Predicted Energy Range (eV) | Characteristics |
| HOMO | -6.0 to -6.5 | Localized on the aromatic ring and ether oxygen; associated with electrophilic attack sites. |
| LUMO | -1.5 to -2.0 | Localized on the nitrile group and the C-I bond; associated with nucleophilic attack sites. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate chemical reactivity and stability. |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The EPS map plots the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the EPS map would likely show a significant negative potential around the nitrogen atom of the nitrile group and the oxygen of the ether linkage, making these sites potential targets for electrophiles. The area around the hydrogen atoms of the aromatic ring and the cyclobutyl group would exhibit a positive potential. A region of particularly high positive potential might be found on the carbon atom bonded to the iodine, suggesting its susceptibility to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility, vibrational motions, and interactions with its environment.
The primary source of flexibility in this compound is the cyclobutylmethoxy substituent. The rotation around the C(aromatic)-O and O-C(alkyl) bonds will lead to different conformers. The cyclobutyl ring itself is not planar and can undergo a "puckering" motion, further contributing to the conformational landscape.
MD simulations would reveal the preferred dihedral angles and the energy barriers to rotation. It is anticipated that the most stable conformation would involve the cyclobutylmethoxy group being oriented to minimize steric hindrance with the adjacent nitrile group. The simulation could also predict the relative populations of different conformers at a given temperature. The flexibility of this side chain could be crucial for its interaction with biological targets or for influencing the packing in a crystal lattice.
Theoretical Studies of Reaction Mechanisms
Theoretical calculations are instrumental in elucidating the pathways of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For this compound, theoretical studies can predict its reactivity in various chemical transformations.
Transition State Analysis for Key Chemical Transformations
A key reaction for this molecule would be nucleophilic aromatic substitution (SNA_r_), where the iodide acts as a leaving group. The presence of the electron-withdrawing nitrile group, particularly in the para position relative to the iodine, would facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
Theoretical studies, using DFT, can map out the potential energy surface for such a reaction. This involves locating the transition state structure and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Calculations on similar iodo- and nitro-substituted aromatic compounds have shown that the presence of electron-withdrawing groups significantly lowers the activation barrier for nucleophilic aromatic substitution.
Another potential reaction site is the nitrile group, which can undergo hydrolysis or be reduced. Transition state analysis for these transformations would provide valuable information on the reaction conditions required and the potential for side reactions. The theoretical investigation of these reaction pathways is essential for designing synthetic routes and understanding the chemical stability of this compound.
Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical investigations for the compound This compound . Research and data pertaining to the detailed outline requested—including energy profile determination, molecular modeling, and Quantitative Structure-Property Relationship (QSPR) studies—are not available for this specific molecule.
While computational studies have been conducted on the broader class of benzonitrile derivatives, the specific analyses for this compound have not been published. Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content.
Molecular Design Principles and Strategic Scaffold Development
Rational Design Considerations for Functionalized Benzonitrile (B105546) Scaffolds
The rational design of functionalized benzonitrile scaffolds, such as that in 2-(Cyclobutylmethoxy)-5-iodobenzonitrile, is a process guided by a deep understanding of molecular interactions and physicochemical properties. Benzonitrile derivatives are versatile building blocks in chemical synthesis due to the reactivity of the nitrile group and the aromatic ring. nbinno.com The nitrile group can modulate physicochemical and pharmacokinetic properties, enhancing bioavailability and binding affinity to target proteins through various interactions, including hydrogen bonds, polar interactions, and π-π interactions. researchgate.net
Influence of Cyclobutyl Ring Conformation on Molecular Interactions (Theoretical)
The cyclobutyl group in this compound is not a simple, planar moiety. Cyclobutane (B1203170) rings adopt a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar arrangement. maricopa.edu This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. The equilibrium dihedral angle for cyclobutane has been determined to be around 35°. The barrier to this ring inversion is relatively low, estimated to be around 518 ± 5 cm⁻¹ (1481 ± 14 cal/mol). researchgate.net
From a theoretical standpoint, this conformational flexibility has significant implications for molecular interactions. The puckered nature of the cyclobutyl ring allows for a more three-dimensional presentation of the methoxy linker and, by extension, the entire benzonitrile moiety. This can be crucial for fitting into the binding pockets of proteins or for directing intermolecular interactions in a crystal lattice. The specific puckering angle and the energy barrier to inversion can be influenced by substituents on the ring. In the case of the cyclobutylmethoxy group, the ether linkage will have its own conformational preferences that can, in turn, influence the puckering of the cyclobutane ring.
Table 1: Theoretical Conformational Parameters of Cyclobutane This table presents theoretical values for the conformational properties of an unsubstituted cyclobutane ring, which serves as a model for the cyclobutyl moiety in this compound.
| Parameter | Value | Reference |
|---|---|---|
| Equilibrium Puckering Angle (θ) | 29.68° | nih.gov |
| Inversion Barrier | 498 cm⁻¹ | nih.gov |
| C-C Bond Length | 1.554 Å | nih.gov |
| C-C-C Bond Angle | 88.1° | nih.gov |
Role of Halogen Substituents in Molecular Recognition (Theoretical Perspective)
The iodine atom at the 5-position of the benzonitrile ring plays a critical, non-covalent role in molecular recognition through a phenomenon known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov The σ-hole is a region of positive electrostatic potential that forms along the axis of the covalent bond to the halogen. nih.gov
In the case of this compound, the iodine atom is a potent halogen bond donor. The high polarizability of iodine makes its bonding highly flexible and sensitive to its environment. nih.gov The strength and directionality of the halogen bond make it a valuable tool in crystal engineering and for stabilizing interactions with biological macromolecules. The interaction is highly directional, with the R-X∙∙∙D angle approaching 180°, where R is the benzonitrile scaffold, X is iodine, and D is a nucleophilic donor. nih.gov
Theoretical studies using quantum chemical methods can calculate the molecular electron density and electrostatic potential to visualize and quantify the σ-hole on the iodine atom. nih.gov The strength of the halogen bond can be tuned by altering the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring can enhance the positive electrostatic potential of the σ-hole, leading to stronger halogen bonds. Conversely, electron-donating groups can diminish it. In 4-iodobenzonitrile, for instance, the C≡N∙∙∙I halogen bond is a robust intermolecular interaction. nih.govnih.gov
Table 2: Theoretical Interaction Energies of Halogen Bonds This table provides examples of calculated interaction energies for halogen bonds involving iodine, illustrating the strength of these non-covalent interactions.
| Interacting Molecules | Interaction Energy (kJ mol⁻¹) | Reference |
|---|---|---|
| 4-iodobenzonitrile chains (π∙∙∙π stacking and dispersion) | -6.8 to -12.6 | nih.gov |
| C≡N∙∙∙I halogen bond stabilization energy | 2.5 | nih.gov |
Strategies for Modulating Electronic and Steric Properties through Systematic Substituent Variation
The electronic and steric properties of the this compound scaffold can be systematically modulated by varying the substituents on the benzonitrile ring. This is a fundamental strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule for a specific application.
Electronic Properties: The electronic nature of the benzonitrile ring is influenced by the inductive and resonance effects of its substituents. The nitrile group (-CN) is strongly electron-withdrawing. The cyclobutylmethoxy group (-OCH₂-c-C₄H₇) is generally considered to be an electron-donating group due to the oxygen atom, although its effect will be primarily inductive due to the intervening methylene group. The iodine atom is a halogen, which is inductively electron-withdrawing but can also participate in resonance donation of its lone pairs.
To systematically modulate the electronic properties, one could:
Modify the ether linkage: Altering the length of the alkyl chain in the alkoxy group or introducing electron-withdrawing atoms like fluorine could fine-tune the electron-donating character of this substituent.
Introduce substituents at other positions: Adding substituents at the 3, 4, or 6 positions of the benzonitrile ring would further modulate the electronic landscape of the molecule.
Steric Properties: The steric profile of the molecule is largely defined by the bulky cyclobutylmethoxy group. Strategies to modulate steric properties include:
Varying the cycloalkyl ring size: Replacing the cyclobutyl group with cyclopropyl, cyclopentyl, or cyclohexyl moieties would systematically alter the size and conformational flexibility of this part of the molecule.
Introducing substituents on the cyclobutyl ring: Adding alkyl or other groups to the cyclobutyl ring would increase its steric bulk and could also influence its preferred conformation.
Altering the linker: Changing the length or branching of the methylene linker between the oxygen and the cyclobutyl ring would also impact the steric accessibility of the benzonitrile core.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict how these systematic variations will affect the geometrical and electronic properties of the resulting molecules. utexas.edu
Exploration of Isosteric and Bioisosteric Replacements for Chemical Space Expansion (Conceptual)
Isosteric and bioisosteric replacement is a powerful strategy in drug design and materials science to explore new chemical space while retaining or improving upon the desired properties of a lead compound. spirochem.comdrughunter.com This conceptual exploration for this compound involves considering replacements for each of its key functional motifs.
Nitrile Group: The nitrile group can act as a bioisostere for other functional groups like carbonyls and halogens. researchgate.net Conversely, it can be replaced by other groups that mimic its size, shape, and electronic properties. Common bioisosteres for a nitrile group include:
Acetylenes (-C≡CH): Similar in size and linearity.
Halogens (e.g., -Cl, -Br): Can mimic some of the polar interactions.
Small heterocyclic rings: Such as oxadiazoles or triazoles, which can act as hydrogen bond acceptors.
Cyclobutylmethoxy Group: The cyclobutyl group itself can be considered a bioisostere for other cyclic or acyclic moieties. The goal of replacement would be to maintain the conformational restriction and steric bulk while potentially improving properties like solubility or metabolic stability. Conceptual replacements include:
Other cycloalkyl groups: Cyclopentyl or cyclohexyl rings to explore different sizes and conformations.
Heterocyclic rings: Such as tetrahydrofuran or tetrahydropyran to introduce polarity.
Branched alkyl groups: Like isobutyl or neopentyl to mimic the steric bulk without the conformational constraint of a ring.
Iodine Atom: As a halogen, iodine can be replaced by other halogens to modulate the strength of halogen bonding (I > Br > Cl > F). Beyond simple halogen swapping, other groups can be considered as bioisosteres for the iodine atom in the context of its role as a halogen bond donor. These replacements would need to possess a region of positive electrostatic potential. Examples include:
Thiocyanate (-SCN): The sulfur atom can act as a chalcogen bond donor, which is analogous to halogen bonding.
Other electron-withdrawing groups: While not direct isosteres, groups like the nitro group (-NO₂) can also participate in specific non-covalent interactions.
The strategic application of these bioisosteric replacements can lead to the discovery of novel compounds with improved properties, while also providing valuable insights into the structure-activity relationships of the this compound scaffold. spirochem.com
Q & A
Q. Key Variables :
Q. 13C NMR :
Contradictions : notes fluorine substituents alter chemical shifts significantly, but iodine’s electron-withdrawing effect dominates in this case.
What are the stability challenges of this compound under varying storage conditions?
Basic Research Question
Q. Advanced Consideration :
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, releasing iodine vapor. Avoid reflux in high-boiling solvents without inert atmospheres .
How do steric and electronic effects of the cyclobutylmethoxy group influence reactivity in cross-coupling reactions?
Advanced Research Question
- Steric Hindrance : The cyclobutyl group reduces accessibility for bulky catalysts (e.g., Pd(dba)₂), favoring smaller ligands like PPh₃ .
- Electronic Effects : The methoxy oxygen donates electron density, activating the ring for electrophilic substitution but deactivating it for SNAr unless strongly electron-withdrawing groups (e.g., –I) are present .
Advanced Research Question
- Reproducibility Checks :
- Data Normalization : Account for substituent electronic parameters (Hammett σ values) to reconcile discrepancies in reactivity trends .
How is this compound applied in medicinal chemistry, and what are its limitations as a building block?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
